![molecular formula C21H16ClN3O2S B4976896 N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
BCA exerts its anti-cancer effects by inhibiting the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. BCA also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer cell invasion and metastasis. BCA has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs.
Biochemical and Physiological Effects
BCA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. BCA has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. In Alzheimer's disease, BCA has been shown to inhibit the aggregation of amyloid-beta peptides, which is associated with the pathogenesis of the disease.
実験室実験の利点と制限
BCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. BCA is also stable under physiological conditions and can be easily stored for long periods of time. However, BCA has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
Future research on BCA should focus on its potential therapeutic applications in cancer and Alzheimer's disease. Studies should aim to optimize the synthesis method of BCA to increase its yield and purity. The mechanism of action of BCA should be further elucidated to identify its molecular targets and signaling pathways. Further studies should also investigate the biochemical and physiological effects of BCA in vivo and its pharmacokinetic properties. Additionally, studies should focus on developing more effective formulations of BCA to improve its solubility and bioavailability.
合成法
BCA can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenethiol in the presence of a base, followed by reaction with benzoylisothiocyanate. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenethiol in the presence of triethylamine, followed by reaction with benzoylisothiocyanate. The yield of BCA using these methods ranges from 50-90%.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides that are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-[3-(benzoylcarbamothioylamino)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-18-12-5-4-11-17(18)20(27)23-15-9-6-10-16(13-15)24-21(28)25-19(26)14-7-2-1-3-8-14/h1-13H,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUCSGIGZQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

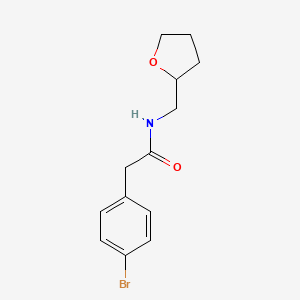
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)
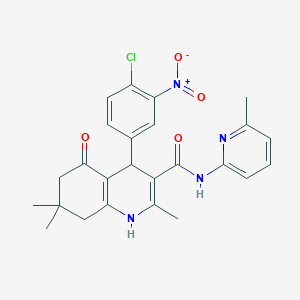
![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide](/img/structure/B4976842.png)

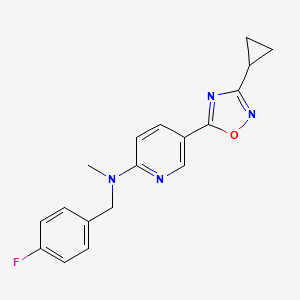

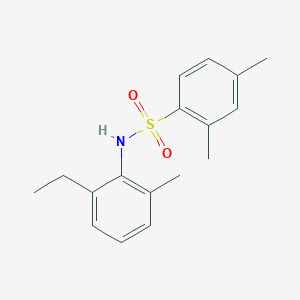
![1-(2,3-dimethylphenyl)-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976869.png)
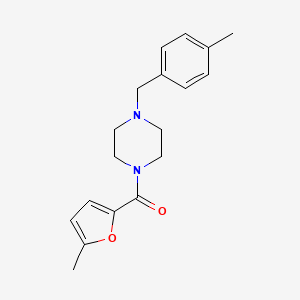
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4976891.png)
![4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4976908.png)
![1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)